carbocyanin DBTC(1+)

Description

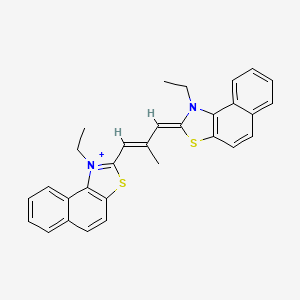

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H27N2S2+ |

|---|---|

Molecular Weight |

479.7 g/mol |

IUPAC Name |

(2Z)-1-ethyl-2-[(E)-3-(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)-2-methylprop-2-enylidene]benzo[e][1,3]benzothiazole |

InChI |

InChI=1S/C30H27N2S2/c1-4-31-27(33-25-16-14-21-10-6-8-12-23(21)29(25)31)18-20(3)19-28-32(5-2)30-24-13-9-7-11-22(24)15-17-26(30)34-28/h6-19H,4-5H2,1-3H3/q+1 |

InChI Key |

CDUZMYHPBLVJHK-UHFFFAOYSA-N |

SMILES |

CCN1C(=CC(=CC2=[N+](C3=C(S2)C=CC4=CC=CC=C43)CC)C)SC5=C1C6=CC=CC=C6C=C5 |

Isomeric SMILES |

CCN1/C(=C/C(=C/C2=[N+](C3=C(S2)C=CC4=CC=CC=C43)CC)/C)/SC5=C1C6=CC=CC=C6C=C5 |

Canonical SMILES |

CCN1C(=CC(=CC2=[N+](C3=C(S2)C=CC4=CC=CC=C43)CC)C)SC5=C1C6=CC=CC=C6C=C5 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Derivatization Strategies for Carbocyanin Dbtc 1+

Rational Design Principles for Structural Modification of Carbocyanin DBTC(1+)

The rational design of carbocyanine dyes involves a deep understanding of structure-property relationships. Modifications to the core structure are planned to achieve desired photophysical, chemical, and biological characteristics.

The introduction of functional groups on the heterocyclic nuclei or the polymethine chain significantly influences the synthetic route. Electron-donating or electron-withdrawing groups can alter the reactivity of intermediates, necessitating adjustments in reaction conditions. For instance, the synthesis of functionalized tricarbocyanine dyes with isothiocyanate and succinimidyl ester groups, which are reactive towards primary amines, requires careful control of the reaction sequence to prevent premature hydrolysis of these sensitive moieties. ualberta.ca The choice of solvent, temperature, and base is critical in these multi-step syntheses to ensure the desired functional group tolerance.

The electronic nature of substituents on the aromatic rings of the heterocycles can impact the condensation reactions that form the polymethine bridge. Electron-withdrawing groups can increase the acidity of the methyl group on the precursor heterocycle, facilitating its condensation with the polymethine chain source. Conversely, electron-donating groups may require stronger bases or higher temperatures to achieve the same transformation.

| Functional Group | Influence on Synthetic Pathway |

| Electron-withdrawing (e.g., -NO₂, -CN) | Increases acidity of adjacent methyl groups, facilitating condensation. |

| Electron-donating (e.g., -OCH₃, -NR₂) | Decreases acidity of adjacent methyl groups, may require harsher reaction conditions. |

| Reactive (e.g., -NCS, -NHS ester) | Requires mild reaction conditions and careful sequencing to avoid degradation. ualberta.ca |

The incorporation of bridging moieties between the two heterocyclic nuclei of a carbocyanine dye can impart rigidity, enhance fluorescence quantum yield, and provide a scaffold for further functionalization. The synthesis of such bridged dyes typically involves a multi-step process where the bridging unit is introduced before the final condensation to form the polymethine chain. For example, a polymethylene bridge can be introduced by reacting a di-functionalized alkane with two equivalents of the heterocyclic precursor. The subsequent cyclization and condensation steps then lead to the final bridged carbocyanine structure. The length and nature of the bridging group are critical design elements that can be tailored to control the dye's conformational flexibility and photophysical properties.

Regioselective Synthesis of Carbocyanin DBTC(1+) Analogues

The synthesis of unsymmetrical carbocyanine dyes, where the two heterocyclic nuclei are different, requires regioselective control. One common strategy involves a stepwise approach. First, one heterocyclic base is reacted with a polymethine chain precursor to form a "hemicyanine" intermediate. This intermediate is then reacted with a second, different heterocyclic base to yield the unsymmetrical carbocyanine. The reaction conditions, such as temperature and the ratio of reactants, are crucial to favor the formation of the unsymmetrical product over the symmetrical byproducts. Modular synthetic approaches have been developed that allow for the late-stage introduction of functional groups, which is particularly advantageous for creating a diverse library of analogues from a common intermediate.

Chemoenzymatic and Biocatalytic Approaches in Carbocyanin DBTC(1+) Synthesis

While the synthesis of the core carbocyanine scaffold is dominated by traditional organic chemistry methods, chemoenzymatic and biocatalytic approaches are emerging as powerful tools for the derivatization of these dyes. Enzymes can offer high selectivity and mild reaction conditions, which are particularly beneficial when dealing with complex biomolecules. For instance, lipases have been used in the polycondensation reactions to produce polyesters that can encapsulate cyanine (B1664457) dyes. Furthermore, oxidases have been explored for the enzymatic synthesis of primary α-aminonitriles, a reaction that could potentially be adapted for the functionalization of carbocyanine precursors. Although still a nascent area, the use of enzymes holds promise for the green and highly specific synthesis of carbocyanine dye bioconjugates.

Supramolecular Assembly Control during Carbocyanin DBTC(1+) Synthesis

The aggregation of carbocyanine dyes into well-defined supramolecular structures, such as J-aggregates and H-aggregates, is a well-known phenomenon that significantly alters their optical properties. Controlling this self-assembly process during synthesis is a sophisticated strategy to influence the properties of the final material. This can be achieved by carefully selecting the solvent system, temperature, and concentration of reactants. For example, the use of specific counterions can influence the aggregation state of the dye as it is formed. In some cases, the dye aggregates can act as a template for the synthesis of nanomaterials, such as silica (B1680970) nanofibers, where the dye's supramolecular structure directs the morphology of the final product.

Advanced Purification and Isolation Techniques for Carbocyanin DBTC(1+) Derivatives

The purification of carbocyanine dyes and their derivatives is often challenging due to their high polarity, tendency to aggregate, and sometimes limited stability. Advanced purification techniques are therefore essential to obtain high-purity materials.

Chromatography: High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, is a powerful tool for the purification of carbocyanine dyes. The choice of the stationary and mobile phases is critical and often requires optimization for each specific dye derivative. Affinity chromatography is another specialized technique where a ligand with affinity for the dye is immobilized on a solid support, allowing for the selective capture and subsequent elution of the dye. For instance, thiacarbocyanine has been used as a ligand in dye-affinity chromatography for protein purification, a principle that can be reversed to purify the dye itself. nih.govnih.gov

Recrystallization: Recrystallization is a fundamental technique for purifying solid compounds. The selection of an appropriate solvent or solvent system is crucial. For carbocyanine dyes, a single-solvent recrystallization is often employed, where the dye is dissolved in a minimum amount of a hot solvent and allowed to crystallize upon cooling. ualberta.ca In cases where a single solvent is not effective, a two-solvent system can be used. The crude dye is dissolved in a solvent in which it is highly soluble, and then a second solvent in which the dye is poorly soluble is added to induce crystallization. ualberta.ca

| Purification Technique | Principle | Application to Carbocyanin Dyes |

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. | Widely used for high-purity isolation of dye derivatives. |

| Affinity Chromatography | Separation based on specific binding interactions. | Can be used for selective purification of dyes with specific binding properties. nih.govnih.gov |

| Single-Solvent Recrystallization | Purification based on differences in solubility at different temperatures. | A common method for purifying solid carbocyanine dyes. ualberta.ca |

| Two-Solvent Recrystallization | Purification by inducing crystallization from a soluble/insoluble solvent pair. | Used when a suitable single solvent cannot be found. ualberta.ca |

Principles of Advanced Spectroscopic and Structural Elucidation for Carbocyanin Dbtc 1+ Systems

Electronic Absorption and Emission Spectroscopy: Theoretical Underpinnings

The electronic spectra of carbocyanine dyes like DBTC(1+) are characterized by strong absorption and emission bands in the visible and near-infrared regions. These properties are intrinsically linked to the delocalized π-electron system of the polymethine chain.

Excitonic Coupling and Aggregation Effects: Mechanistic Principles

In solution, carbocyanine dyes can self-associate to form aggregates, a phenomenon driven by intermolecular van der Waals forces. pradeepresearch.org This aggregation significantly alters the dye's optical properties, leading to the formation of either J-aggregates or H-aggregates. pradeepresearch.org The observed spectral shifts are explained by the molecular exciton (B1674681) coupling theory, which describes the coupling of the transition dipole moments of the individual dye molecules within the aggregate. pradeepresearch.orgucla.edu

J-aggregates: These aggregates exhibit a bathochromic (red) shift in their absorption spectrum compared to the monomeric dye. pradeepresearch.org This shift is a result of a head-to-tail arrangement of the transition dipole moments of the constituent molecules. kobv.de J-aggregates are characterized by a narrow, intense absorption band and often exhibit enhanced fluorescence with a small Stokes shift. pradeepresearch.orgkobv.de The formation of J-aggregates can lead to the creation of delocalized excitons, which are collective electronic excitations shared among several molecules. kobv.denih.gov

H-aggregates: In contrast, H-aggregates display a hypsochromic (blue) shift in their absorption spectrum. pradeepresearch.org This arises from a parallel, face-to-face stacking of the dye molecules. H-aggregates typically have a lower fluorescence quantum yield and a larger Stokes shift compared to J-aggregates. pradeepresearch.org

The formation and type of aggregate (J or H) are influenced by factors such as dye concentration, solvent, temperature, and the specific molecular structure of the dye. pradeepresearch.org For instance, at low concentrations, some dyes may form H-aggregates, while at higher concentrations, they transition to the more stable J-aggregate form. pradeepresearch.org

| Property | J-Aggregates | H-Aggregates |

|---|---|---|

| Spectral Shift | Bathochromic (Red-Shifted). pradeepresearch.org | Hypsochromic (Blue-Shifted). pradeepresearch.org |

| Molecular Arrangement | Head-to-tail. kobv.de | Parallel, face-to-face. |

| Fluorescence Quantum Yield | High. pradeepresearch.org | Low. pradeepresearch.org |

| Stokes Shift | Small. pradeepresearch.org | Large. pradeepresearch.org |

Solvent Effects on Electronic Transitions: Theoretical Models

The electronic absorption and emission spectra of DBTC(1+) are highly sensitive to the solvent environment, a phenomenon known as solvatochromism. pradeepresearch.org Changes in solvent polarity can lead to shifts in the spectral peak positions (λmax). vlabs.ac.in This is because the solvent interacts differently with the dye molecule in its ground and excited states. vlabs.ac.in

The direction of the spectral shift depends on the relative polarity of the ground and excited states of the chromophore. vlabs.ac.in

Bathochromic (Red) Shift: If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state. vlabs.ac.inshivajicollege.ac.in This reduces the energy gap for the electronic transition, resulting in a shift to longer wavelengths (red shift). vlabs.ac.in This behavior is typical for π→π* transitions, where the excited state often has a larger dipole moment. vlabs.ac.inresearchgate.net

Hypsochromic (Blue) Shift: Conversely, if the ground state is more polar than the excited state, a more polar solvent will preferentially stabilize the ground state. vlabs.ac.inshivajicollege.ac.in This increases the energy gap for the transition, leading to a shift to shorter wavelengths (blue shift). vlabs.ac.in This is often observed for n→π* transitions. vlabs.ac.inbau.edu.lb

Hydrogen bonding between the dye and protic solvents can also significantly influence the electronic spectra, often causing a hypsochromic shift. iosrjournals.org Theoretical models can be employed to understand and predict these solvent effects by considering the dielectric constant and refractive index of the solvent.

Time-Resolved Fluorescence Anisotropy: Principles of Rotational Dynamics

Time-resolved fluorescence anisotropy is a powerful technique for probing the rotational dynamics of molecules in solution. horiba.com By exciting a sample with vertically polarized light, a photoselected population of fluorophores is created. horiba.comsif.it The subsequent rotational motion (Brownian motion) of these excited molecules leads to a depolarization of the emitted fluorescence over time. horiba.com

The rate of this depolarization is characterized by the rotational correlation time (τr), which is a measure of how quickly the molecule rotates. horiba.com This parameter is directly related to the size and shape of the rotating molecule and the viscosity of the surrounding medium. horiba.comtechnoinfo.ru Therefore, by measuring the time-dependent fluorescence anisotropy, one can gain insights into the hydrodynamic volume of the DBTC(1+) cation and the microviscosity of its local environment. nih.govnih.gov In some systems, the rotational motion might be restricted, leading to a non-zero limiting anisotropy, which provides information about the degree of orientational constraint. horiba.com

Photoisomerization Mechanisms and Excited State Dynamics

Upon photoexcitation, carbocyanine dyes like DBTC(1+) can undergo trans-cis isomerization around the C-C bonds of the polymethine chain. nih.govmdpi.com This photoisomerization process is a crucial non-radiative decay pathway that significantly influences the excited-state lifetime and fluorescence quantum yield of the dye. mdpi.com

The excited molecule can twist around one of the bonds in the polymethine chain, leading to the formation of a cis-isomer. nih.govmdpi.com This process often occurs on an ultrafast timescale. nih.gov The specific isomer formed can depend on factors such as the solvent environment and the presence of substituents on the dye molecule. nih.govmdpi.com For instance, studies on the related 3,3'-diethylthiacarbocyanine (B14174943) (DTC+) cation in the gas phase suggest that twisting occurs around the second C-C bond in the methine chain. nih.gov The formed cis-isomer is often less stable than the trans-isomer and can thermally revert to the trans form. mdpi.com The excited-state dynamics, including internal conversion and intersystem crossing, are coupled with the photoisomerization process. mdpi.comnih.gov

| Process | Description | Significance |

|---|---|---|

| Photoisomerization | Light-induced conversion between trans and cis isomers. nih.govmdpi.com | Major non-radiative decay channel, affects fluorescence quantum yield and excited-state lifetime. mdpi.com |

| Internal Conversion | Non-radiative transition between electronic states of the same multiplicity (e.g., S1 to S0). nih.gov | Competes with fluorescence and photoisomerization. |

| Intersystem Crossing | Non-radiative transition between electronic states of different multiplicity (e.g., S1 to T1). mdpi.com | Generally has a low quantum yield for carbocyanine dyes. mdpi.com |

| Fluorescence | Radiative decay from the first excited singlet state (S1) to the ground state (S0). | Gives rise to the characteristic emission of the dye. |

Vibrational Spectroscopy: Raman and Infrared Mechanistic Insights

Vibrational spectroscopy, including Raman and infrared (IR) spectroscopy, provides detailed information about the molecular structure and bonding within the DBTC(1+) cation. These techniques probe the vibrational energy levels of the molecule. libretexts.orgnih.gov

Resonance Raman Enhancements: Molecular Vibrational Modes

Resonance Raman (RR) spectroscopy is a particularly powerful technique for studying chromophores like DBTC(1+). nih.gov When the excitation wavelength of the laser is tuned to coincide with an electronic absorption band of the molecule, a selective enhancement of the Raman signals for vibrational modes coupled to that electronic transition occurs. nih.govhoriba.com This enhancement can be several orders of magnitude, allowing for the detection of vibrational modes of the chromophore even at low concentrations. nih.gov

For carbocyanine dyes, the RR spectra are typically dominated by vibrations of the polymethine chain, which is the primary locus of the π→π* electronic transition. researchgate.net The most intense bands in the RR spectrum often correspond to the C=C and C-C stretching modes of the conjugated system. researchgate.net The frequencies of these modes are sensitive to the conformation of the polymethine chain and can be used to distinguish between different isomers. researchgate.net Other vibrational modes, such as C-H in-plane and out-of-plane bending, and skeletal deformations of the heterocyclic end groups, can also be observed and provide further structural information. oatext.comchemrxiv.org

| Vibrational Mode | Approximate Frequency Range (cm-1) | Structural Information |

|---|---|---|

| C=C Stretching | 1500 - 1650 | Reflects the bond order and conjugation in the polymethine chain. researchgate.net |

| C-C Stretching | 1100 - 1300 | Sensitive to the conformation and planarity of the polymethine chain. researchgate.net |

| C-H Bending (in-plane and out-of-plane) | 800 - 1400 | Provides information about the substitution pattern and conformation. chemrxiv.org |

| Heterocyclic Ring Vibrations | Variable | Characteristic of the specific end groups of the dye molecule. oatext.com |

Surface-Enhanced Raman Scattering (SERS) Mechanisms

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique used to obtain vibrational spectra of molecules adsorbed onto nanostructured metal surfaces, typically gold or silver. For DBTC(1+), which is a prominent near-infrared Raman reporter, SERS provides enhancement factors that can reach several orders of magnitude, enabling detailed structural analysis even at very low concentrations. iucr.orgnih.gov The enhancement arises from two primary mechanisms: electromagnetic enhancement and chemical enhancement.

Electromagnetic Enhancement: This is the dominant mechanism and results from the excitation of localized surface plasmon resonances (LSPRs) in the metallic nanostructure by the incident laser. rsc.org When the laser frequency is resonant with the plasmon frequency of the metal nanoparticles, a greatly amplified local electromagnetic field is generated at the surface. The DBTC(1+) molecules adsorbed at these "hot spots" experience a much stronger electric field, leading to a dramatic increase in the intensity of the Raman scattering. For DBTC(1+), which has a strong absorption in the near-infrared, using an excitation laser (e.g., 785 nm) that overlaps with both the molecule's electronic transition and the plasmon resonance of the substrate (like gold nanorods or nanospheres) can lead to Surface-Enhanced Resonance Raman Spectroscopy (SERRS), further amplifying the signal. nih.govacs.org

Chemical Enhancement: This mechanism involves a charge-transfer process between the DBTC(1+) molecule and the metal surface. rsc.org It is a shorter-range effect, requiring direct contact between the molecule and the substrate. A temporary transfer of an electron from the metal to the molecule (or vice versa) can occur, forming a transient charge-transfer state. This process can alter the polarizability of the DBTC(1+) molecule, particularly for vibrational modes involved in the charge-transfer direction, leading to an enhancement of their Raman signals. Studies on DBTC(1+) adsorbed on gold have shown that the molecule can form strongly coupled dimers, which influences the electronic structure and, consequently, the chemical enhancement pathways. acs.org The comparison between experimentally obtained SERS spectra and those calculated using Density Functional Theory (DFT) helps in assigning the vibrational modes and understanding the molecule-surface interaction. nih.gov

A study comparing experimental and theoretical Raman spectra of DBTC(1+) provided detailed vibrational mode assignments. nih.gov

| Experimental SERS Peak (cm⁻¹) | Calculated Raman Peak (cm⁻¹) | Vibrational Assignment |

| 1588 | 1590 | C=C stretching in benzene (B151609) ring |

| 1375 | 1373 | C-H bending, C-N stretching |

| 1180 | 1182 | C-H in-plane bending |

| 915 | 916 | C-H out-of-plane bending |

| 685 | 684 | Ring breathing/deformation |

| 550 | 549 | C-S stretching |

| Data derived from experimental and DFT calculations on DBTC. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced Elucidation Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and in the solid state. omicsonline.org For a molecule like DBTC(1+), with its complex arrangement of aromatic rings and a polymethine chain, advanced NMR methods are required for a complete structural assignment.

While a standard one-dimensional (1D) ¹H or ¹³C NMR spectrum provides information on the number and electronic environment of unique protons and carbons, the signals for a molecule as large as DBTC(1+) would be complex and overlapping. omicsonline.orgacs.org Multidimensional NMR techniques, such as COSY, HSQC, and HMBC, are essential for unambiguously assigning these signals by revealing the connectivity between atoms.

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are spin-spin coupled to each other, typically through two or three bonds. For DBTC(1+), COSY would reveal the connectivity of protons along the polymethine chain and within the ethyl groups and the benzothiazole (B30560) ring systems. For example, the CH₂ protons of the ethyl group would show a cross-peak to the CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. It is invaluable for assigning the carbon signals based on the more easily interpretable proton spectrum. Every C-H bond in the DBTC(1+) cation would produce a cross-peak in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is crucial for piecing together the molecular skeleton. For instance, the protons on the polymethine chain would show correlations to multiple carbons in the benzothiazole heterocyclic systems, confirming how the different fragments of the molecule are connected.

| Technique | Information Provided for DBTC(1+) |

| ¹H NMR | Identifies chemical environments of all protons (aromatic, vinylic, aliphatic). |

| ¹³C NMR | Identifies all unique carbon atoms in the molecule. |

| COSY | Establishes ¹H-¹H coupling networks (e.g., within ethyl groups, along the polymethine chain). |

| HSQC | Connects protons to their directly bonded carbons (¹JCH). |

| HMBC | Establishes long-range connectivity (²JCH, ³JCH), linking the polymethine chain to the benzothiazole rings and ethyl groups. |

Cyanine (B1664457) dyes like DBTC(1+) are well-known for forming aggregates (such as H- and J-aggregates) in solution and in the solid state. rsc.orgmdpi.com These aggregates have distinct optical properties that depend on the intermolecular arrangement of the dye molecules. Solid-State NMR (ssNMR) is a powerful tool for probing the structure of these aggregates, which are often not amenable to single-crystal X-ray diffraction.

In concentrated aqueous solutions, DBTC(1+) iodide aggregates can form high molar mass structures. This aggregation leads to very short relaxation times in solution NMR, resulting in broad, poorly resolved, or even undetectable signals. rsc.org This phenomenon underscores the need for ssNMR to study the ordered, solid-like nature of these aggregates.

Using techniques like Cross-Polarization Magic Angle Spinning (CP-MAS), ssNMR can provide high-resolution spectra of solid samples. By analyzing the chemical shifts in the solid state, one can deduce information about the molecular packing and conformation. For example, changes in the ¹³C chemical shifts between the monomer in solution and the aggregate in the solid state can indicate which parts of the molecule are involved in intermolecular π-stacking. Furthermore, advanced ssNMR experiments can measure internuclear distances between specific atoms on neighboring molecules, providing direct evidence for H- or J-aggregate packing arrangements.

Computational and Quantum Chemical Investigations of Carbocyanin Dbtc 1+

Density Functional Theory (DFT) Calculations: Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and reactivity of molecules. irjweb.com By approximating the complex many-electron problem to one that is dependent on the electron density, DFT provides a balance between accuracy and computational cost, making it suitable for studying large molecules like carbocyanin dyes.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that explains the reactivity of molecules based on the interactions of their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ethz.chfiveable.mewikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.com A smaller gap generally implies higher reactivity.

In the context of DBTC(1+), the HOMO is the highest energy orbital containing electrons, and the LUMO is the lowest energy orbital that is empty. libretexts.org The interaction between these frontier orbitals governs many chemical reactions and electronic transitions. libretexts.org For instance, in a Lewis acid-base reaction, electron donation occurs from the HOMO of the base to the LUMO of the acid. libretexts.org The HOMO-LUMO gap can be calculated using DFT methods, although the choice of functional and basis set can influence the absolute energy values. nih.govreddit.com It is often observed that the HOMO-LUMO gap calculated from ground-state DFT differs from the excitation energies obtained via Time-Dependent DFT (TD-DFT). researchgate.net

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -3.2 |

| HOMO-LUMO Gap | 2.6 |

The distribution of electron density within the DBTC(1+) molecule provides crucial information about its chemical properties and how it interacts with its environment. DFT calculations can map the electron density, revealing regions that are electron-rich or electron-poor. pjbmb.org.pk This information is vital for understanding intermolecular interactions and charge transfer processes. nih.gov

Upon photoexcitation, an electron is promoted from the HOMO to the LUMO, leading to a redistribution of electron density. In many carbocyanin dyes, this results in an intramolecular charge transfer (ICT), where electron density moves from a donor part of the molecule to an acceptor part through a π-conjugated bridge. rsc.orgresearchgate.net Analysis of electron density difference maps, which compare the electron density of the excited state to the ground state, can clearly visualize this charge transfer. rsc.orgchemrxiv.org The extent and nature of this charge transfer are fundamental to the dye's function in applications such as dye-sensitized solar cells and as fluorescent probes.

Determining the most stable three-dimensional structure of DBTC(1+) is a prerequisite for accurate computational studies. openreview.net Geometry optimization is a computational procedure used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface (PES). pjbmb.org.pktaltech.ee This process involves systematically adjusting the atomic coordinates to lower the total energy of the molecule until a stable conformation, or conformer, is found. taltech.ee

For flexible molecules like DBTC(1+), which may have several rotatable bonds, conformational analysis is performed to identify the various low-energy conformers and the global minimum energy structure. taltech.eeresearchgate.net This analysis is crucial as different conformers can exhibit distinct photophysical properties. The geometry optimization is typically performed using DFT methods, which provide a reliable description of the molecular structure. pjbmb.org.pktau.ac.il

Time-Dependent Density Functional Theory (TD-DFT): Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating the properties of electronic excited states. benasque.org TD-DFT can accurately predict various photophysical parameters that are essential for understanding the light-absorbing and emitting behavior of DBTC(1+).

A key output of TD-DFT calculations is the prediction of vertical excitation energies, which correspond to the energy required to promote an electron from the ground state to an excited state without any change in the molecular geometry. units.itresearchgate.net These calculated energies are often compared with the maxima in experimental absorption spectra.

Associated with each electronic transition is an oscillator strength, a dimensionless quantity that represents the probability of that transition occurring upon absorption of light. arxiv.orggithub.io Transitions with high oscillator strengths are "allowed" and correspond to intense absorption bands, while those with low or zero oscillator strength are "forbidden" and are either weak or absent in the absorption spectrum. researchgate.net TD-DFT provides a reliable means to calculate these properties for molecules like DBTC(1+). units.itgithub.io

| Excited State | Vertical Excitation Energy (eV) | Oscillator Strength (f) |

|---|---|---|

| S1 | 2.5 | 0.85 |

| S2 | 3.1 | 0.12 |

| S3 | 3.5 | 0.01 |

The potential energy surface (PES) of an excited state governs the photophysical and photochemical pathways that a molecule can undergo after absorbing light. nih.govbgsu.edu By performing PES scans, where the energy of the excited state is calculated as a function of specific molecular coordinates (such as bond lengths or dihedral angles), it is possible to map out the landscape of the excited state. q-chem.comscm.comuni-muenchen.de

These scans can reveal the pathways for processes such as fluorescence, internal conversion (non-radiative decay to the ground state), and isomerization. For instance, in many carbocyanin dyes, rotation around a central bond in the excited state can lead to a non-emissive state, providing a pathway for non-radiative decay. Understanding the shape of the excited-state PES is therefore critical for explaining the fluorescence quantum yield and photostability of DBTC(1+). nih.gov

Singlet-Triplet Energy Separations and Intersystem Crossing

Intersystem crossing (ISC) is a radiationless transition between electronic states with different spin multiplicities, a process governed by the energy gap between the singlet and triplet excited states (ΔEST). wikipedia.orgrsc.org A smaller energy gap generally enhances the efficiency of ISC. rsc.org

Computational studies, often employing density functional theory (DFT) and time-dependent DFT (TD-DFT), are instrumental in calculating the energies of the lowest excited singlet (S1) and triplet (T1) states to determine the ΔEST. nih.gov For carbocyanine dyes and related molecules, this energy gap is a critical parameter influencing their photophysical properties. For instance, in some systems, a small ΔEST is intentionally designed to promote ISC, which can be crucial for applications like photodynamic therapy where triplet-state photosensitizers are required. nih.gov

The transition from a singlet to a triplet state is formally a "forbidden" process, making it inherently slower than other relaxation pathways. wikipedia.org However, factors like spin-orbit coupling, particularly in molecules containing heavy atoms, can increase the probability of ISC. wikipedia.org While not a heavy-atom-containing molecule, the specific electronic structure of DBTC(1+) and its derivatives can be modulated to tune the ΔEST. Theoretical calculations have shown that structural modifications, such as the introduction of electron-withdrawing groups, can alter the energies of the singlet and triplet states, thereby influencing the ISC rate. nih.govuci.edu For example, in donor-switch-acceptor systems, photoisomerization can lead to a conformation with a significantly smaller singlet-triplet energy gap, facilitating ISC. uci.edu

The surrounding solvent environment can also impact the ISC rate. Solvents can stabilize the singlet state differently than the triplet state, altering the energy gap and the rate of interconversion. nih.gov This effect underscores the importance of considering solvent interactions in computational models of ISC processes.

Molecular Dynamics (MD) Simulations: Conformational Dynamics and Solvation

Molecular dynamics (MD) simulations offer a powerful tool to investigate the conformational flexibility and the intricate interactions between a solute like DBTC(1+) and its solvent environment. nih.govucr.edumdpi.com These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of their positions and velocities over time. researchgate.net

The interactions between a solute and the surrounding solvent molecules are fundamental to its chemical and physical behavior in solution. uni-hamburg.de MD simulations can explicitly model these interactions, which include electrostatic forces, van der Waals interactions, and specific interactions like hydrogen bonding. researchgate.net The way a solvent organizes around a solute molecule, forming solvation shells, can be characterized by radial distribution functions, which provide insight into the strength and nature of these interactions. nih.gov

For a molecule like DBTC(1+), the polarity of the solvent has been shown to significantly affect its fluorescence properties. acs.org Experimental observations indicate a red-shift in the fluorescence spectrum with increasing solvent polarity, which is characteristic of an intramolecular charge transfer (ICT) process. acs.org MD simulations can complement these findings by providing a detailed picture of how polar solvent molecules orient around the DBTC(1+) cation, stabilizing the charge-separated excited state and thus influencing the emission energy. researchgate.netnih.gov The simulations can reveal the dynamics of solvent reorganization around the excited solute, a process that occurs on ultrafast timescales. uni-hamburg.de

Carbocyanine dyes are well-known for their tendency to form aggregates, such as J-aggregates and H-aggregates, in solution. nih.govresearchgate.net These aggregates exhibit unique photophysical properties, including sharp, red-shifted (J-aggregates) or blue-shifted (H-aggregates) absorption bands compared to the monomer. researchgate.net The self-assembly process is driven by a combination of factors including dye structure, concentration, solvent, and the presence of other molecules like polymers or surfactants. nih.govresearchgate.net

MD simulations can be employed to study the initial stages of aggregation and the mechanisms of self-assembly. chemrxiv.org By simulating multiple dye molecules in a solvent box, it is possible to observe their association and the formation of dimers and larger aggregates. These simulations can reveal the preferred packing arrangements of the dye molecules, which determine the type of aggregate formed and its optical properties. chemrxiv.orgescholarship.org For example, computational screening combined with experimental techniques has been used to understand how steric bulk on the cyanine (B1664457) dye structure influences the resulting aggregate morphology, leading to the formation of 2D sheets or tubular structures. chemrxiv.org The electrostatic interactions between charged groups on the dye molecules are also a significant driving force in the self-assembly process, which can be explicitly modeled in MD simulations. escholarship.org

Advanced Force Field Development for Carbocyanin DBTC(1+) Systems

The accuracy of MD simulations is critically dependent on the quality of the force field used to describe the interactions between atoms. arxiv.orgnih.gov A force field is a set of parameters and mathematical functions that define the potential energy of a system of particles. For complex organic molecules like carbocyanine dyes, standard biomolecular force fields may not be adequate, necessitating the development of specific parameters. mpg.de

Developing a force field for DBTC(1+) would involve several steps. First, quantum mechanical (QM) calculations are performed to obtain data on the molecule's structure, vibrational frequencies, and charge distribution. nih.gov This data is then used to parameterize the bonded (bond lengths, angles, dihedrals) and non-bonded (van der Waals, electrostatic) terms in the force field. arxiv.org A particular challenge for fluorescent dyes is their high electronic polarizability due to delocalized π-electron systems, which is not well-captured by standard fixed-charge force fields. mpg.de Advanced models, such as the 12-6-4 potential which includes an induced dipole term, can provide a more accurate description of the interactions between the dye and its environment. nih.gov

Recent advancements in force field development include automated parameterization toolkits and the use of differentiable simulations to optimize parameters against experimental or high-level computational data. arxiv.orgrsc.org For DBTC(1+), a well-parameterized force field would enable more reliable MD simulations of its conformational dynamics, solvation, and aggregation behavior, providing deeper insights into its properties.

Computational Design of Carbocyanin DBTC(1+) Analogues with Tuned Photophysical Characteristics

Computational chemistry provides a powerful platform for the rational design of new molecules with desired properties, avoiding the cost and time of extensive trial-and-error synthesis. mpg.de For DBTC(1+), computational methods can be used to predict how structural modifications will affect its photophysical characteristics, such as absorption and emission wavelengths, quantum yields, and sensing capabilities. nih.gov

Density functional theory (DFT) and TD-DFT are primary tools for this purpose. researchgate.net By systematically changing functional groups on the DBTC(1+) scaffold, it is possible to calculate the resulting changes in the electronic structure and predict the absorption and fluorescence spectra. nih.govacs.org For example, introducing electron-donating or electron-withdrawing groups at specific positions can modulate the intramolecular charge transfer (ICT) character of the molecule, leading to shifts in the emission wavelength. nih.gov DFT calculations on DBTC(1+) have shown that the molecule is nearly planar, which facilitates good conjugation between the chromone (B188151) and benzothiazole (B30560) moieties. acs.org Upon reaction with cyanide, the resulting compound becomes more tilted, disrupting the conjugation and causing a significant blue shift in fluorescence, which is the basis for its sensing application. acs.org

Computational design can also be used to create analogues with enhanced properties for specific applications. For instance, to develop more efficient photosensitizers for photodynamic therapy, one could computationally screen DBTC(1+) analogues for those with a smaller singlet-triplet energy gap (ΔEST), which would favor the generation of reactive oxygen species. nih.gov Similarly, for applications in bioimaging, analogues with absorption and emission in the near-infrared (NIR) window could be designed by extending the π-conjugated system. nih.gov

Mechanistic Investigations of Interactions with Biological and Material Interfaces

Principles of Electrostatic and Hydrophobic Interactions of Carbocyanin DBTC(1+) with Macromolecules

The interaction of carbocyanin DBTC(1+) with macromolecules such as proteins and polysaccharides is governed by a combination of electrostatic and hydrophobic forces. nih.gov The cationic charge of the DBTC(1+) molecule leads to strong electrostatic attraction with negatively charged domains on macromolecular surfaces. nih.govmdpi.com Conversely, hydrophobic interactions are driven by the tendency of the dye's nonpolar aromatic ring structures to associate with hydrophobic regions on the macromolecule, thereby minimizing contact with the aqueous solvent. mdpi.comnih.gov

The binding process can be complex, often occurring in phases. Initially, individual dye molecules may bind to the macromolecule primarily through electrostatic forces without inducing significant structural changes. nih.gov As the concentration of the dye increases, cooperative binding can occur, where hydrophobic interactions play a more dominant role, potentially leading to the formation of dye clusters on the macromolecule's surface and possible conformational changes in the macromolecule itself. nih.gov The interplay between these forces is dependent on factors like pH, ionic strength, and the specific chemical nature of the macromolecule. mdpi.com For instance, in acidic conditions, the potential for π-π stacking, a form of hydrophobic interaction, can increase. mdpi.com

| Interaction Type | Driving Force | Key Factors | Relevance to Carbocyanin DBTC(1+) |

|---|---|---|---|

| Electrostatic | Attraction between the positive charge on DBTC(1+) and negative charges on macromolecules (e.g., carboxylate groups in proteins, sulfate (B86663) groups in polysaccharides). nih.govmdpi.com | pH, ionic strength, surface charge density of the macromolecule. researchgate.net | Dominant in initial binding and retention at anionic sites. nih.govnih.gov |

| Hydrophobic | The tendency of nonpolar aromatic rings of DBTC(1+) to avoid the aqueous environment and associate with nonpolar regions of the macromolecule. mdpi.comnih.gov | Solvent polarity, temperature, presence of hydrophobic patches on the macromolecule. mdpi.com | Drives the association rate and contributes significantly to the overall binding affinity, especially in cooperative binding. nih.gov |

| Hydrogen Bonding | Interaction between hydrogen bond donors/acceptors on the dye and the macromolecule. nih.gov | Presence of suitable functional groups (e.g., hydroxyl, amine). nih.gov | Can reinforce the binding architecture, particularly in self-assembled structures. nih.gov |

| π-π Stacking | A specific type of non-covalent interaction between the aromatic rings of the dye and aromatic residues (e.g., tryptophan, tyrosine) on a protein. mdpi.com | Planarity of the aromatic systems, solvent environment. mdpi.com | Contributes to binding and is crucial for the formation of dye aggregates. |

Energy Transfer Mechanisms in Carbocyanin DBTC(1+)-Molecule Conjugates

When carbocyanin DBTC(1+) is conjugated to other molecules, it can participate in energy transfer processes, which are fundamental to its use as a fluorescent probe. A primary mechanism is Förster Resonance Energy Transfer (FRET), where a donor fluorophore in an excited state non-radiatively transfers energy to a nearby acceptor molecule. nih.gov The efficiency of FRET is highly dependent on the distance between the donor and acceptor, making it a "molecular ruler" for studying conformational changes in macromolecules. nih.gov

Within the DBTC molecule itself, a key photophysical process is Intramolecular Charge Transfer (ICT). researchgate.netacs.orgresearchgate.net Upon photoexcitation, electron density shifts from an electron-donating part of the molecule to an electron-accepting part. acs.org This ICT process is highly sensitive to the local environment's polarity. The interaction of DBTC with other molecules, such as the nucleophilic addition of cyanide, can disrupt the π-conjugation of the molecule, thereby inhibiting the ICT process and causing a significant shift in its fluorescence emission. acs.org This change in ICT character is a critical aspect of its function as a chemosensor. acs.orgresearchgate.net

Self-Assembly Dynamics and Supramolecular Architectures involving Carbocyanin DBTC(1+)

Carbocyanine dyes, particularly amphiphilic derivatives, are well-known for their ability to self-assemble into highly ordered supramolecular structures in aqueous solutions. nih.govresearchgate.net This process is driven by a combination of hydrophobic interactions, π-π stacking between the chromophores, and electrostatic interactions. nih.govnih.gov Depending on the concentration, solvent conditions, and molecular structure, carbocyanines can form various types of aggregates, most notably J-aggregates and H-aggregates. nih.gov

J-aggregates: Characterized by a sharp, red-shifted absorption band (J-band) compared to the monomer. The dye molecules are arranged in a head-to-tail fashion, leading to strong electronic coupling and collective excitation (excitons). researchgate.net

H-aggregates: Exhibit a blue-shifted absorption band. The molecules are arranged in a parallel, face-to-face manner. nih.gov

Studies on analogous amphiphilic cyanine (B1664457) dyes show that they can form complex architectures like nanotubes, sheet-like aggregates, and needle-like crystals. nih.gov The specific stereochemistry of the dye's hydrophilic head groups can control the resulting supramolecular structure by enabling or excluding the formation of extended hydrogen-bond networks. nih.gov The DBTC structure has been noted to exhibit aggregation-induced emission enhancement (AIEE), a phenomenon where aggregation restricts intramolecular rotations, leading to enhanced fluorescence. researchgate.net This property is highly valuable for developing "turn-on" fluorescent probes.

| Aggregate Type | Molecular Arrangement | Spectroscopic Signature | Common Morphologies (in analogous dyes) |

|---|---|---|---|

| J-aggregate | Head-to-tail stacking. researchgate.net | Narrow, intense, red-shifted absorption band. researchgate.net | Nanotubes, nanofibers, sheet-like structures. nih.gov |

| H-aggregate | Parallel or face-to-face stacking. nih.gov | Broad, blue-shifted absorption band. nih.gov | Dimers, oligomers. |

| Monomer | Individual, non-associated molecules. | Standard absorption spectrum in dilute solution. | N/A |

Interface Adsorption and Surface Interaction Mechanisms of Carbocyanin DBTC(1+)

The adsorption of carbocyanin DBTC(1+) at solid-liquid or liquid-liquid interfaces is a critical process in many of its applications. As a cationic amphiphile, its adsorption is driven by several mechanisms. fiveable.me At a negatively charged solid surface (e.g., silica (B1680970), certain polymers), the primary driving force is the strong electrostatic attraction between the cationic dye and the anionic surface. researchgate.net This can lead to charge neutralization at the surface and, at higher concentrations, charge reversal. researchgate.net

At a liquid-gas or liquid-liquid interface, the amphiphilic nature of the dye dictates its orientation. The hydrophobic aromatic core will preferentially reside in the nonpolar phase (e.g., air or oil), while the charged, more hydrophilic parts of the molecule will remain in the polar aqueous phase. fiveable.meslideshare.net This adsorption at the interface reduces the interfacial tension. fiveable.me The efficiency of adsorption can be influenced by factors such as the polarity of the non-aqueous phase and the ionic strength of the aqueous phase. rsc.org Salt-induced charge screening, for example, can lower the electrostatic repulsion between adsorbed dye molecules, potentially allowing for a higher surface coverage. rsc.org

Theoretical Aspects of Photochemical Reactions within Confined Environments

Theoretical calculations, particularly Density Functional Theory (DFT), provide profound insights into the photochemical behavior of molecules like DBTC. acs.org For the DBTC chemosensor, DFT studies have been used to investigate the mechanism of its interaction with cyanide ions. acs.org These calculations can optimize the ground-state geometries of the reactant (DBTC) and the product (DBTC-CN adduct), revealing critical structural changes. For instance, calculations showed that while the DBTC molecule is nearly planar, the formation of the DBTC-CN adduct leads to a significantly tilted conformation. acs.org

This structural change is directly linked to the molecule's electronic properties. The planarity of DBTC allows for good π-conjugation and an efficient Intramolecular Charge Transfer (ICT) process upon excitation. acs.org The theoretically calculated disruption of this planarity in the DBTC-CN adduct explains the experimentally observed inhibition of ICT and the resulting blue shift in the emission spectrum. acs.org Furthermore, theoretical models can calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, providing a quantitative measure of the electronic transitions and the energy gap, which correlates with the observed absorption and emission spectra. acs.org When such reactions occur within the confined space of a supramolecular assembly, the environment can impose steric constraints that further influence reaction pathways and selectivity, a phenomenon explored in enantioselective photochemistry. researchgate.netoaepublish.com

| Parameter | Probe DBTC | DBTC-CN Compound | Interpretation |

|---|---|---|---|

| Dihedral Angle (between chromone (B188151) and benzothiazole) | 3.65° | 19.80° | The addition of cyanide disrupts the planarity of the molecule. acs.org |

| π-Conjugation | Good conjugation | Hampered conjugation | The loss of planarity breaks the extended π-system. acs.org |

| Intramolecular Charge Transfer (ICT) | Efficient | Inhibited | The broken conjugation prevents the efficient charge transfer upon excitation, leading to a blue-shifted emission. acs.org |

Advanced Methodological Applications and Conceptual Frameworks in Photonic and Molecular Sciences Utilizing Carbocyanin Dbtc 1+

Principles of Molecular Sensing and Reporting Mechanisms

Carbocyanine dyes, including DBTC(1+), are instrumental in the development of molecular sensors due to their responsive optical properties. The sensing mechanisms are primarily based on the interaction of the dye with an analyte, which in turn modulates its fluorescence or colorimetric output. These interactions can manifest through several processes, such as aggregation, intermolecular charge transfer (ICT), or specific chemical reactions. researchgate.netpsu.edu

A notable example is a chemosensor based on a chromone-containing benzothiazole (B30560) derivative, also referred to as DBTC [3-(2,3-dihydro-benzothiazol-2-yl)-chromen-4-one], designed for the selective detection of cyanide ions (CN⁻). acs.org The sensing mechanism involves the nucleophilic addition of the cyanide ion to the chromone (B188151) moiety of the DBTC molecule. acs.org This reaction disrupts the conjugation of the molecule, leading to a significant and observable change in its photophysical properties. acs.org

Upon addition of cyanide, a substantial blue shift of approximately 110 nm in the fluorescence emission maximum is observed, from 540 nm to 430 nm, with an isoemissive point at 505 nm. researchgate.net This ratiometric response allows for a quantitative determination of the analyte concentration. acs.org The binding mode and the alteration of the molecular structure have been corroborated by spectroscopic methods and density functional theory (DFT) calculations. acs.orgresearchgate.net DFT studies revealed that the pristine DBTC molecule is nearly planar, facilitating conjugation, while the DBTC-CN adduct adopts a tilted conformation, which hampers conjugation. acs.org

The high selectivity and sensitivity of such sensors enable the detection of analytes at nanomolar concentrations. acs.org This principle of modulating the electronic structure of the cyanine (B1664457) dye through specific analyte interactions forms the basis for a wide array of chemical and biological sensors.

Table 1: Spectroscopic Data for DBTC Chemosensor in the Presence of Cyanide

| Parameter | Value | Reference |

|---|---|---|

| Initial Emission Maximum | 540 nm | researchgate.net |

| Final Emission Maximum (with CN⁻) | 430 nm | researchgate.net |

| Emission Blue Shift | 110 nm | researchgate.net |

| Isoemissive Point | 505 nm | researchgate.net |

| Detection Limit for CN⁻ | 5.76 nM | acs.org |

Theoretical Basis for Optoelectronic Materials Design incorporating Carbocyanin DBTC(1+)

The design of optoelectronic materials often leverages organic dyes like carbocyanine DBTC(1+) due to their strong light-harvesting capabilities and tunable electronic properties. The theoretical framework for incorporating these dyes into optoelectronic devices, such as organic photodiodes or light-emitting diodes, is rooted in understanding their molecular orbital energies (HOMO and LUMO levels) and their photophysical responses to light. core.ac.uk

The extended π-conjugated system in carbocyanine dyes results in high molar extinction coefficients in the visible and near-infrared (NIR) regions. researchgate.net This efficient light absorption is a primary requirement for any photosensitive material. The energy levels of the frontier molecular orbitals (HOMO and LUMO) determine the dye's redox potentials and its ability to inject or accept electrons when interfaced with other materials, such as semiconductors in a solar cell. researchgate.net

Theoretical modeling, particularly using DFT and time-dependent DFT (TD-DFT), is crucial for predicting and understanding the photophysical properties of these dyes. core.ac.uknih.gov These computational methods can calculate absorption and emission spectra, transition dipole moments, and the nature of excited states. For instance, theoretical studies on similar dye systems have shown that modifications to the molecular structure, such as altering the length of the polymethine chain or changing the heterocyclic nuclei, can systematically tune the HOMO-LUMO gap and thus the absorption and emission wavelengths. researchgate.netcam.ac.uk

In the context of optoelectronic materials, the design principles focus on:

Maximizing Light Absorption: Engineering the molecular structure to achieve a broad and intense absorption spectrum that matches the solar spectrum or the desired operating wavelength of the device.

Efficient Charge Separation and Transport: Ensuring that upon photoexcitation, the generated electron-hole pair can be efficiently separated and transported to the respective electrodes. This involves careful alignment of the dye's energy levels with those of the surrounding materials.

Photostability: Designing molecules that are resistant to degradation under prolonged light exposure is critical for device longevity.

While specific theoretical studies on DBTC(1+) for optoelectronics are not widely available, the general principles derived from the broader class of cyanine dyes provide a solid foundation for its potential application and for the rational design of new materials. uni-muenchen.de

Fundamental Concepts in Single-Molecule Spectroscopy and Imaging Probes with Carbocyanin DBTC(1+)

Single-molecule spectroscopy (SMS) and imaging are powerful techniques that circumvent the ensemble averaging inherent in bulk measurements, providing insights into molecular heterogeneity and dynamics. core.ac.uk Carbocyanine dyes are frequently used as fluorescent probes in these studies due to their high brightness and photostability. nih.gov

The fundamental principle of single-molecule detection relies on isolating and exciting a single fluorophore and detecting the emitted photons. nih.gov This requires probes with high fluorescence quantum yields and absorption cross-sections to generate a sufficient signal-to-noise ratio. arxiv.org Carbocyanine dyes, known for their high molar absorptivity, are well-suited for this purpose. evitachem.com

A key photophysical behavior of some carbocyanine dyes, like Cy5, that is relevant to single-molecule applications is their ability to be reversibly photoswitched between a fluorescent 'on' state and a dark 'off' state. researchgate.net This photoswitching is the basis for super-resolution imaging techniques like stochastic optical reconstruction microscopy (STORM). While the molecule is in the 'on' state, its position can be determined with high precision, and by repeatedly activating and localizing sparse subsets of molecules, a super-resolved image can be constructed. psu.edu

The photophysical properties that make a carbocyanine dye a good single-molecule probe include:

High Photon Output: The total number of photons emitted before photobleaching.

Photostability: Resistance to irreversible photochemical destruction.

On/Off Duty Cycle: The fraction of time the molecule spends in the fluorescent 'on' state, which influences the data acquisition time in super-resolution imaging.

Table 2: Key Properties for Single-Molecule Probes

| Property | Description | Importance |

|---|---|---|

| Quantum Yield (Φ) | Ratio of photons emitted to photons absorbed. | Higher Φ leads to a brighter signal. |

| Molar Extinction Coefficient (ε) | Measure of how strongly a chemical species absorbs light at a given wavelength. | Higher ε allows for efficient excitation with lower laser power. |

| Photostability | The ability of the fluorophore to resist photobleaching. | Determines the observation time and the total number of photons that can be collected. |

| Photoswitching | Reversible transition between a fluorescent and a dark state. | Enables super-resolution imaging techniques like STORM and PALM. |

Advanced Photoreactivity Studies and Energy Conversion Principles involving Carbocyanin DBTC(1+)

The photoreactivity of carbocyanine dyes like DBTC(1+) is governed by the processes that occur following the absorption of light. Upon excitation to a singlet excited state (S₁), the molecule can relax through several pathways, including fluorescence, internal conversion, intersystem crossing to a triplet state (T₁), and photoisomerization. nih.gov Understanding these competing pathways is crucial for applications in energy conversion, such as dye-sensitized solar cells (DSSCs).

In the context of energy conversion, the desired pathway is often electron injection from the dye's excited state into the conduction band of a semiconductor material like TiO₂. researchgate.net For this to be efficient, the rate of electron injection must be significantly faster than the rates of the competing deactivation pathways.

Energy transfer is another critical photophysical process. It can occur between two dye molecules (self-quenching) or between a dye and another molecule. The two primary mechanisms for energy transfer are Förster Resonance Energy Transfer (FRET) and Dexter energy transfer. youtube.com

FRET is a non-radiative dipole-dipole coupling mechanism that occurs over longer distances (typically 1-10 nm) and depends on the spectral overlap between the donor's emission and the acceptor's absorption. youtube.com

Dexter energy transfer is a short-range (typically < 1 nm) mechanism that involves the exchange of electrons and requires orbital overlap between the donor and acceptor. youtube.com

These energy transfer principles are fundamental to understanding phenomena like the formation of J- and H-aggregates, where excitonic coupling between dye molecules leads to significant changes in their optical properties. kobv.denih.gov J-aggregates, for instance, often exhibit a sharp, red-shifted absorption band (J-band) and enhanced fluorescence, which can be beneficial for light-harvesting applications. evitachem.com

The photoreactivity of DBTC(1+), like other carbocyanines, can be influenced by its environment, including solvent polarity and the presence of other molecules. researchgate.net These interactions can alter the energy levels of the excited states and the rates of the various deactivation processes, thereby affecting its performance in energy conversion systems.

Integration of Carbocyanin DBTC(1+) into Advanced Nanophotonic Architectures: Theoretical Considerations

Nanophotonics deals with the interaction of light with matter at the nanoscale, often exploiting plasmonic effects in metallic nanostructures to confine and enhance electromagnetic fields. imperial.ac.ukresearchgate.net Integrating molecular emitters like carbocyanine DBTC(1+) into these architectures opens up possibilities for creating novel devices with enhanced optical properties and functionalities.

Theoretical considerations for integrating DBTC(1+) into nanophotonic systems revolve around the concept of light-matter coupling. When a molecule is placed in the vicinity of a plasmonic nanostructure, such as a metallic nanoparticle or a nanoantenna, its photophysical properties can be dramatically altered. simeonbogdanov.com

Key theoretical aspects include:

Field Enhancement: The localized surface plasmon resonance (LSPR) of the nanostructure can create highly enhanced local electric fields. This can lead to a significant increase in the molecule's absorption rate and, consequently, its fluorescence intensity, a phenomenon known as surface-enhanced fluorescence (SEF).

Radiative Rate Modification: The plasmonic environment can modify the radiative decay rate of the molecule. Coupling to the plasmonic antenna can provide an efficient pathway for the excited molecule to emit a photon, thereby increasing its quantum yield.

Non-Radiative Energy Transfer: The excited molecule can also non-radiatively transfer its energy to the plasmonic nanostructure, which can lead to quenching of the fluorescence if the molecule is too close to the metal surface.

The interplay between these effects depends critically on the distance between the molecule and the nanostructure, their spectral overlap, and their relative orientation. purdue.edu Theoretical modeling is essential to design nanophotonic architectures that optimize the desired outcome, whether it is maximizing the fluorescence signal for sensing applications or controlling the directionality of the emission for quantum information processing.

The integration of DBTC(1+) into such systems could lead to the development of highly sensitive biosensors based on single-molecule SERS (Surface-Enhanced Raman Scattering) or ultra-bright light sources. mdpi.com The theoretical challenge lies in accurately modeling the complex interactions within these hybrid molecule-plasmon systems to guide the experimental realization of functional nanophotonic devices. ehu.es

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols and characterization techniques for carbocyanin DBTC(1+)?

- Methodology :

- Synthesis : Dissolve DBTC in anhydrous ethanol and mix with glycerol (2:3 ratio) to achieve a 4% concentration for intravenous administration. This method minimizes solvent toxicity and ensures solubility .

- Characterization : Use differential scanning calorimetry (DSC) to analyze phase transitions in lipid membranes and fluorescence spectroscopy (e.g., TCSPC-FCS) to study interactions with DNA or proteins. For structural validation, nuclear magnetic resonance (NMR) and mass spectrometry are critical .

Q. How does DBTC(1+) interact with biological macromolecules such as DNA or lipid membranes?

- Methodology :

- DNA Interaction : At a molar ratio of 5:1 (DBTC:DNA), Hoechst-stained DNA shows minimized lifetime due to phosphate group binding, measured via time-correlated single-photon counting (TCSPC). This indicates charge neutralization and structural compression .

- Lipid Membranes : DSC reveals that DBTC disrupts lipid bilayer cooperativity at molar ratios >0.03, broadening phase transitions and forming heterogeneous domains. Fluorescence anisotropy can quantify membrane fluidity changes .

Advanced Research Questions

Q. How can researchers optimize DBTC(1+)-induced chronic pancreatitis models to reduce mortality and improve reproducibility?

- Methodology :

- Dose & Administration : Use 8 mg/kg DBTC via slow tail vein injection in Wistar rats to avoid pulmonary embolism (30% mortality risk). Combine with 10% ethanol in drinking water to accelerate fibrosis .

- Validation : Monitor pancreatic histopathology at days 5, 7, and 14 post-injection. Key markers include granulocyte infiltration (acute phase) and fibroblast proliferation (fibrotic phase). Success rates reach 80% with strict solvent controls .

Q. How do DBTC(1+)-based encoders compare to classical coding schemes in optical communication systems?

- Methodology :

- Performance Metrics : Simulate DBTC-coded M-CSK-OFDM systems in multipath optical channels. Use bit error rate (BER) vs. signal-to-noise ratio (SNR) curves to quantify gains. DBTC achieves 5.5 dB SNR gain over RS–CC and 14 dB over uncoded systems at BER = 10⁻³ .

- Experimental Design : Compare with Turbo Codes (TC) and Reed-Solomon (RS) encoders under identical channel conditions (AWGN, LOS, multipath). Use Monte Carlo simulations with >10⁶ iterations for statistical reliability .

Q. How should conflicting data on DBTC(1+)’s concentration-dependent effects be resolved?

- Methodology :

- Case Study : In lipid membrane experiments, low DBTC ratios (<0.03) show minimal phase transition changes, while higher ratios (>0.1) induce domain coexistence. Reconcile discrepancies by repeating DSC trials with controlled hydration levels and verifying via fluorescence correlation spectroscopy (FCS) .

- Statistical Tools : Apply multivariate regression to isolate solvent effects (e.g., ethanol/glycerol) from DBTC’s intrinsic activity. Use Akaike information criterion (AIC) to compare competing interaction models .

Key Challenges & Recommendations

- Toxicity Mitigation : Pre-test organic solvents (e.g., ethanol) for biocompatibility in animal models to reduce off-target effects .

- Data Reproducibility : Share simulation code and raw DSC/fluorescence datasets via repositories like Zenodo to enable cross-validation .

- Interdisciplinary Gaps : Collaborate with chemists to refine DBTC derivatives for dual applications (e.g., biomedical imaging and communication systems) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.